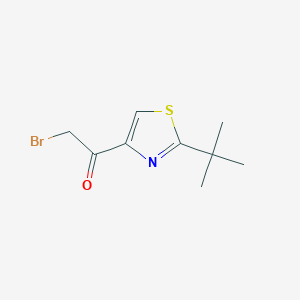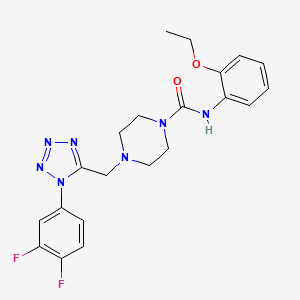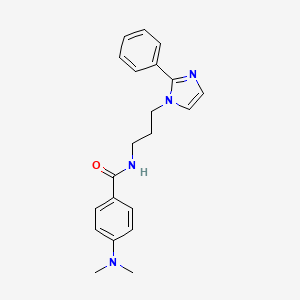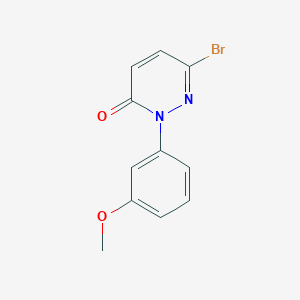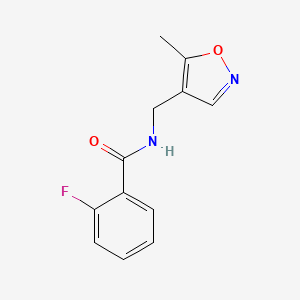
2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated benzamides can involve various strategies, including the acylation of aromatic compounds with fluorinated acyl chlorides, as well as cyclization reactions. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids followed by coupling and cyclization reactions . Additionally, the Fries rearrangement, a microwave-assisted, catalyst- and solvent-free process, has been used to synthesize related compounds .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluorinated benzamides. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, providing insights into the molecular packing and hydrogen bonding interactions within the crystal . Similarly, structural investigations of other fluorinated benzamides have highlighted the importance of hydrogen bonds in the crystal packing .
Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions due to the presence of reactive functional groups. The Fries rearrangement mentioned earlier is one such reaction that can be used to transform certain precursors into fluorinated benzamides . Additionally, the nucleophilic vinylic substitution (S(N)V) reaction has been explored to synthesize fluorinated heterocycles from difluoroenamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom and the specific substituents on the benzamide ring. Fluorine can affect the lipophilicity, metabolic stability, and bioavailability of these compounds. For example, modifications to reduce lipophilicity resulted in improved bioavailability and a better toxicological profile for a 5-lipoxygenase inhibitor . The presence of fluorine can also impact the cytotoxicity and antitumor activities of these compounds, as seen in the synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the notable applications of fluorinated benzamide derivatives is in the field of oncology. For example, MS-27-275, a synthetic benzamide derivative, has demonstrated significant in vivo antitumor activity against human tumors. It inhibits histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines, which leads to cell cycle changes and decreased proliferation of cancer cells. This suggests that similar fluorinated benzamide compounds, including 2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide, could potentially be explored for their antitumor properties through mechanisms involving HDA inhibition or other related pathways (A. Saito et al., 1999).
Diagnostic Imaging
Fluorine-18 labeled benzamide analogues have been investigated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential as diagnostic tools in oncology. This highlights the possibility of using 2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide derivatives for similar imaging applications, particularly if they exhibit affinity for specific tumor markers or receptors (Z. Tu et al., 2007).
Antimicrobial Activity
Additionally, fluorinated benzamide compounds have been evaluated for their antimicrobial properties. Certain derivatives have been found to be highly active against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains. This suggests the potential for developing antimicrobial agents from fluorinated benzamide derivatives, including 2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide, especially in addressing resistant microbial strains (M. Carmellino et al., 1994).
Wirkmechanismus
Target of Action
The primary target of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is the RET (c-RET) oncogene . This gene plays a crucial role in cell survival, proliferation, and migration. Mutations in this gene can lead to various types of cancer .
Mode of Action
2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide interacts with its target by inhibiting the activity of the RET oncogene . This inhibition prevents the oncogene from promoting the growth and spread of cancer cells .
Biochemical Pathways
The inhibition of the RET oncogene by 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide affects several biochemical pathways. These include the MAPK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway . These pathways are involved in cell growth, survival, and differentiation. By inhibiting the RET oncogene, the compound disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
It’s known that the compound is highly soluble in water and other polar solvents , which suggests it may have good bioavailability.
Result of Action
The result of the action of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the biochemical pathways that these cells rely on for survival .
Action Environment
The action of 2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its efficacy .
Eigenschaften
IUPAC Name |
2-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKHRWFKRELID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


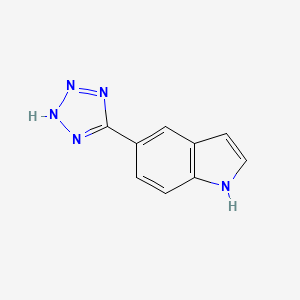

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
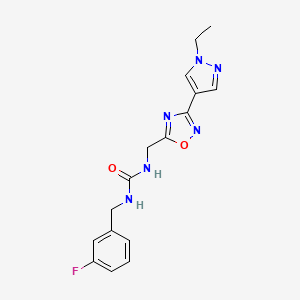
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)

